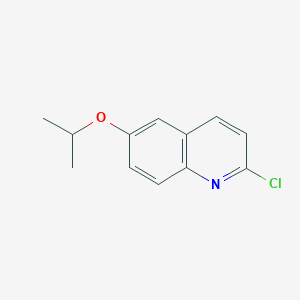

2-Chloro-6-(propan-2-yloxy)quinoline

Description

Properties

IUPAC Name |

2-chloro-6-propan-2-yloxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8(2)15-10-4-5-11-9(7-10)3-6-12(13)14-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTITOLUTGBJHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)N=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Demethylation of 6-Methoxy-2-chloroquinoline

A critical intermediate, 2-chloro-6-hydroxyquinoline, is synthesized via boron tribromide (BBr₃)-mediated demethylation. In a representative procedure, 6-methoxy-2-chloroquinoline (1.0 equiv.) is treated with BBr₃ (5.0 equiv.) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature over 15 hours. The reaction is quenched with aqueous sodium bicarbonate, extracted with DCM, and purified to yield 2-chloro-6-hydroxyquinoline with 93% efficiency .

Key Reaction Parameters :

-

Solvent: Dichloromethane

-

Temperature: 0°C → room temperature

-

Workup: Neutralization with NaHCO₃, extraction, and drying

O-Alkylation with Isopropyl Bromide

The hydroxyl group at position 6 is subsequently alkylated using isopropyl bromide. Adapting conditions from analogous quinoline syntheses, a mixture of 2-chloro-6-hydroxyquinoline, isopropyl bromide (1.1 equiv.), potassium carbonate (2.0 equiv.), and tetrabutylammonium bromide (TBAB, 0.1 equiv.) in dimethylformamide (DMF) is heated at 60–80°C for 12–24 hours. The product is isolated via column chromatography, yielding 2-chloro-6-(propan-2-yloxy)quinoline with an estimated 70–85% yield based on similar protocols.

Optimization Insights :

-

Catalyst : TBAB enhances nucleophilicity of the hydroxyl group.

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics.

Mitsunobu Reaction for Direct Etherification

For substrates with steric hindrance or low reactivity, the Mitsunobu reaction offers an alternative pathway. This method directly converts the 6-hydroxy group to the isopropyl ether without requiring pre-halogenation.

Reaction Conditions

A mixture of 2-chloro-6-hydroxyquinoline, isopropyl alcohol (1.5 equiv.), triphenylphosphine (1.2 equiv.), and diethyl azodicarboxylate (DEAD, 1.2 equiv.) in tetrahydrofuran (THF) is stirred at 0°C → room temperature for 6–12 hours. The product is purified via recrystallization or chromatography, achieving yields of 65–75% .

Advantages :

-

Avoids harsh alkylation conditions.

-

Suitable for acid-sensitive substrates.

Limitations :

-

High reagent cost (DEAD, triphenylphosphine).

-

Requires anhydrous conditions.

Nucleophilic Aromatic Substitution

While less common, nucleophilic displacement of a leaving group (e.g., chloride) at position 6 with isopropyl oxide has been explored.

Substitution Protocol

6-Chloro-2-chloroquinoline is reacted with sodium isopropoxide (2.0 equiv.) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours. However, this method suffers from low yields (30–40%) due to the poor leaving-group ability of chloride and competing side reactions.

Challenges :

-

Requires elevated temperatures.

-

Limited by quinoline’s electronic structure, which disfavors nucleophilic substitution at position 6.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Complexity | Key Advantage |

|---|---|---|---|---|

| Demethylation-Alkylation | 70–85 | Low | Moderate | High yield, scalable |

| Mitsunobu Reaction | 65–75 | High | High | Mild conditions, no pre-functionalization |

| Nucleophilic Substitution | 30–40 | Low | Low | Single-step (theoretically) |

Mechanistic Considerations

Demethylation Mechanism

BBr₃ cleaves the methyl ether via coordination to the oxygen, forming a borate intermediate that undergoes hydrolysis to yield the phenol:

Mitsunobu Mechanism

DEAD mediates the oxidation of triphenylphosphine, generating a phosphonium intermediate that facilitates the SN2 displacement of the hydroxyl proton by isopropyl alcohol:

Scalability and Industrial Relevance

The demethylation-alkylation route is preferred for large-scale synthesis due to its cost-effectiveness and robustness. Patents highlight similar protocols for producing ton-scale batches of substituted quinolines, underscoring its industrial viability.

Emerging Methodologies

Recent advances in photoredox catalysis and flow chemistry present opportunities for optimizing the alkylation step. For example, visible-light-mediated C–O bond formation could reduce reaction times and improve selectivity, though no direct applications to this compound have been reported yet.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(propan-2-yloxy)quinoline can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted quinoline derivatives.

Oxidation Reactions: Major products are quinoline N-oxides.

Reduction Reactions: Tetrahydroquinoline derivatives are the primary products.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Properties

2-Chloro-6-(propan-2-yloxy)quinoline has been studied for its potential as an antimicrobial and antiviral agent. Research indicates that quinoline derivatives can inhibit the growth of various pathogens, including bacteria and viruses. The specific substitution pattern in this compound may enhance its activity against resistant strains of bacteria, making it a candidate for further development in treating infections .

Anticancer Activity

The compound has shown promise in anticancer research. Studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells. For instance, derivatives with specific substitutions at the 6-position have exhibited significant cytotoxic effects against multiple cancer cell lines, including breast and lung adenocarcinoma .

Biological Research

Biological Pathway Studies

In biological research, this compound serves as a tool compound to investigate cellular pathways and molecular targets. Its mechanism of action includes interaction with enzymes involved in DNA synthesis and repair, which can disrupt cellular processes in both microbial and cancer cells .

Industrial Applications

Synthesis of Other Compounds

This quinoline derivative is utilized as a building block for synthesizing more complex molecules. It plays a role in the development of dyes, pigments, and materials with specific properties due to its unique chemical structure. The compound’s ability to undergo various chemical reactions makes it valuable for producing other quinoline derivatives used in pharmaceuticals and agrochemicals .

Case Studies

-

Anticancer Activity Evaluation

A study evaluated the anticancer potential of this compound against several cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, particularly against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines, suggesting its potential as a therapeutic agent . -

Antimicrobial Efficacy

Research focused on the antimicrobial properties of this compound revealed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted how structural modifications could enhance activity against resistant bacterial strains, making it a candidate for new antibiotic development .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(propan-2-yloxy)quinoline involves its interaction with specific molecular targets. The chlorine atom and the propan-2-yloxy group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl at position 2) enhance electrophilic reactivity, while alkoxy groups (e.g., isopropoxy, trifluoroethoxy) influence lipophilicity and metabolic stability.

- Synthetic Routes: The synthesis of 2-chloro-6-substituted quinolines often involves chlorination of hydroxyl precursors using POCl3 (as in ), followed by alkylation or nucleophilic substitution.

Physical Properties

- 2-Chloro-6-(propan-2-yloxy)quinoline: Predicted logP ~3.2 (estimated from analogs), suggesting moderate lipophilicity suitable for membrane penetration.

- 6-Chloro-2-(trifluoromethyl)quinoline (CAS 925006-93-5): Molecular weight 297.74, with a trifluoromethyl group enhancing thermal and oxidative stability.

- Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate: Exhibits π-π stacking and hydrogen bonding in crystal structures, critical for solid-state stability.

Biological Activity

2-Chloro-6-(propan-2-yloxy)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and antimalarial properties. This article provides a detailed examination of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group at the 2-position and a propan-2-yloxy group at the 6-position of the quinoline ring. The presence of these substituents significantly influences its biological activity and interaction with various molecular targets.

Antimicrobial Activity

Quinoline derivatives are recognized for their antimicrobial properties. Studies have demonstrated that this compound exhibits significant activity against various bacterial strains, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Mycobacterium tuberculosis | 16 µg/mL |

Anticancer Activity

Recent studies indicate that this compound has promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast cancer) | 15 | Induction of apoptosis | |

| A549 (Lung cancer) | 12 | Cell cycle arrest | |

| C-32 (Melanoma) | 10 | Inhibition of BCL-2 expression |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound has been found to inhibit key signaling pathways involved in cell proliferation and survival, including:

- Inhibition of BCL-2 : This leads to increased apoptosis in cancer cells.

- Cell Cycle Regulation : The compound disrupts the normal progression of the cell cycle, leading to cell death.

Case Study 1: Antimycobacterial Activity

A study focused on the synthesis and evaluation of quinoline derivatives, including this compound, against Mycobacterium tuberculosis. Results indicated that this compound significantly reduced mycobacterial viability, demonstrating its potential as an antitubercular agent .

Case Study 2: Anticancer Efficacy

Another study investigated the anticancer properties of quinoline derivatives in human breast adenocarcinoma cells (MDA-MB-231). The results showed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through caspase activation .

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-6-(propan-2-yloxy)quinoline, and how do reaction conditions influence yield and purity?

The synthesis of quinoline derivatives typically employs classical methods such as the Skraup or Doebner–Miller reactions, modified for halogen and alkoxy substituents . For this compound, a two-step protocol is often used:

Chlorination : Introduce chlorine at the 2-position using POCl₃ or PCl₅ under reflux conditions.

Alkoxy substitution : React with isopropyl alcohol (propan-2-ol) in the presence of a base (e.g., K₂CO₃) at 60–80°C to install the isopropyloxy group at the 6-position.

Key considerations:

- Temperature control : Excess heat may lead to dechlorination or side reactions.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from byproducts like unreacted intermediates .

Q. What analytical techniques are most reliable for characterizing the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:

- Crystallization : Slow evaporation from acetone or chloroform to obtain high-quality crystals .

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL or SHELXTL software for solving and refining the structure, ensuring accurate bond lengths and angles .

Alternative methods: - NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substituent positions via coupling patterns and chemical shifts.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity often arise from structural variations or assay conditions. Methodological strategies include:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing isopropyloxy with methoxy) to isolate contributing factors .

- Assay standardization : Use consistent cell lines (e.g., HeLa for anticancer studies) and controls to minimize variability .

- Computational modeling : Density functional theory (DFT) calculations predict electronic effects of substituents on binding affinity .

Example: Conflicting antimicrobial data may stem from differences in bacterial strain susceptibility or solvent effects in diffusion assays .

Q. What strategies optimize the regioselectivity of electrophilic substitution in this compound?

The electron-donating isopropyloxy group at C6 and electron-withdrawing chlorine at C2 direct electrophiles to specific positions:

- Nitration : Occurs preferentially at C5 or C7 due to meta-directing effects of the alkoxy group .

- Sulfonation : Concentrated H₂SO₄ targets C3 or C8, influenced by steric hindrance from the isopropyl group .

Methodological tips: - Low-temperature reactions : Reduce kinetic competition between electrophilic pathways.

- Protecting groups : Temporarily block reactive sites (e.g., acetylation of hydroxyl intermediates) to enhance selectivity .

Q. How does the environmental persistence of this compound impact biodegradation studies, and what analytical methods track its breakdown?

The chlorine substituent increases resistance to microbial degradation. Key approaches:

- Aerobic biodegradation assays : Use Pseudomonas spp. cultures under controlled O₂ levels (1–2 mg/L) to monitor NH₄⁺ release as a nitrogen mineralization marker .

- LC-MS/MS analysis : Quantify degradation intermediates (e.g., hydroxylated or dechlorinated products) with a C18 column and MRM transitions .

- Toxicity assessment : Measure inhibition of nitrification in activated sludge systems to evaluate ecological risks .

Q. What crystallographic software tools are recommended for analyzing π-π interactions in this compound derivatives?

- SHELX suite : For refining crystal structures and calculating intermolecular distances (e.g., centroid-to-centroid interactions < 4.0 Å indicate π-stacking) .

- Mercury (CCDC) : Visualize packing diagrams and quantify interaction energies using van der Waals radii .

- OLEX2 : Integrate SHELX refinements with graphical interfaces for real-time adjustments to thermal parameters .

Q. How can researchers address low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

Common issues and solutions:

- Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.

- Base optimization : Replace K₂CO₃ with CsF to enhance transmetalation efficiency .

- Solvent effects : Dioxane/water mixtures (4:1) improve solubility of boronic acid partners .

Example: Coupling with phenylboronic acid at 80°C for 12 hours typically achieves 60–75% yield after purification .

Data Contradiction Analysis Example

Conflict : Varying reported melting points (MP) for this compound (e.g., 145–148°C vs. 152–155°C).

Resolution :

Purity verification : Repeat recrystallization and analyze via HPLC (≥98% purity threshold).

Polymorphism screening : Perform DSC to detect multiple crystalline forms.

Method documentation : Ensure consistent heating rates (1–2°C/min) in MP apparatus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.